N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as E-64c, this compound is a cysteine protease inhibitor that has been found to inhibit various enzymes involved in protein degradation.
Mechanism of Action
E-64c inhibits cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This results in the inhibition of the enzyme's activity and subsequent disruption of the physiological processes in which it is involved.
Biochemical and Physiological Effects
E-64c has been found to have several biochemical and physiological effects. It has been shown to inhibit the degradation of proteins in lysosomes, inhibit the activation of caspases involved in apoptosis, and inhibit the processing of antigens for presentation to T cells.
Advantages and Limitations for Lab Experiments
The advantages of using E-64c in lab experiments include its specificity for cysteine proteases and its irreversible inhibition of enzyme activity. However, its irreversible inhibition can also be a limitation, as it can make it difficult to study the effects of enzyme reactivation.
Future Directions
There are several future directions for research on E-64c. These include studying its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, further research is needed to understand the mechanism of action of E-64c and its effects on other physiological processes beyond protein degradation.
Scientific Research Applications
E-64c has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to inhibit the activity of various cysteine proteases, including cathepsins, which are involved in several physiological processes such as antigen processing, apoptosis, and autophagy.
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-14-21(17,18)12-5-3-11(4-6-12)15-13(20)16-7-9-19-10-8-16/h3-6,14H,2,7-10H2,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZXPHRLUARXPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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